[3-(Piperidinomethyl)phenyl]methanol
Overview
Description
Scientific Research Applications
Electrolytic System Development
A novel electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol was developed. This system facilitated the anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide, leading to the alpha-methoxylated product in good yields. The process featured easy separation and recycling of the solid-supported bases, demonstrating a sustainable approach in electrolytic systems (Tajima & Fuchigami, 2005).
Stereochemistry in Ionic Thiol Addition
Research on the stereochemistry of ionic thiol addition to acetylenic ketones revealed that piperidine-catalysed addition in different solvents results in varied isomer formations. The study's findings on configurational assignments based on NMR, UV, and IR spectroscopy provide insights into the chemical behavior of such compounds in different environments (Omar & Basyouni, 1974).
Impact of Methanol on Lipid Dynamics
Methanol, commonly used to study transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. Research showed that methanol influences 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, highlighting its effect on bilayer composition and the importance of considering solvent effects in biomembrane studies (Nguyen et al., 2019).
Electrooxidative Cyclization of Hydroxyamino Compounds
A novel synthesis of 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols was achieved through electrooxidative methods in methanol. This approach demonstrated an efficient pathway for synthesizing cyclic compounds, highlighting the versatility of methanol as a solvent in organic synthesis (Okimoto et al., 2012).
Enantioselective Epoxidation Catalysis
(1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones, resulting in high yields and enantioselectivities at room temperature. This research contributes to the development of novel, efficient catalytic systems for epoxidation reactions (Lu et al., 2008).
Practical Resolution of Primary Alcohol
3-Phenyl-2H-azirine-2-methanol was efficiently resolved using a lipase immobilized on porous ceramic at very low temperatures. This study presents an innovative approach to chiral resolution, essential in synthesizing enantiomerically pure compounds (Sakai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXLHGCZWDXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428215 | |
Record name | [3-(Piperidinomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Piperidinomethyl)phenyl]methanol | |
CAS RN |
73278-91-8 | |
Record name | 3-(1-Piperidinylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73278-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Piperidinomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.